molecular formula C17H22N2O4 B8337341 ethyl 1-(4-methoxybenzyl)-5-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

ethyl 1-(4-methoxybenzyl)-5-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

Cat. No. B8337341
M. Wt: 318.4 g/mol
InChI Key: VQOBAKQXEMFHKC-UHFFFAOYSA-N
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Patent
US09073907B2

Procedure details

According to Scheme 17 Step 3: To a mixture of (E)-ethyl 1-(4-methoxybenzyl)-5-(2-methoxyvinyl)-1H-pyrazole-4-carboxylate (1.58 mmol, 500 mg) in MeOH (7.9 mL) was hydrogenated in a H-Cube® with Pd/C under a 20 bar H2 atmosphere. The reaction mixture was filtered through celite and the filtrate was concentrated to dryness to afford ethyl 1-(4-methoxybenzyl)-5-(2-methoxyethyl)-1H-pyrazole-4-carboxylate (1.57 mmol, 500 mg, 99%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:23]=[CH:22][C:6]([CH2:7][N:8]2[C:12](/[CH:13]=[CH:14]/[O:15][CH3:16])=[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH:10]=[N:9]2)=[CH:5][CH:4]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:12]([CH2:13][CH2:14][O:15][CH3:16])=[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH:10]=[N:9]2)=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=CC=C(CN2N=CC(=C2\C=C\OC)C(=O)OCC)C=C1
Name
Quantity
7.9 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC(=C2CCOC)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.57 mmol
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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